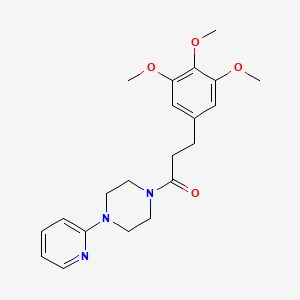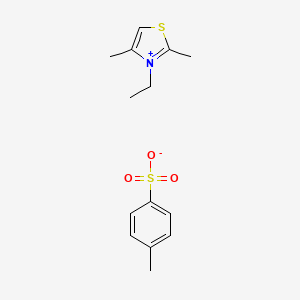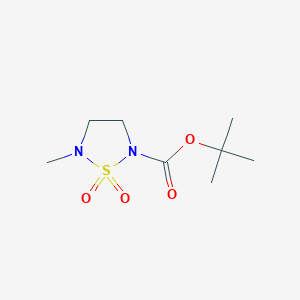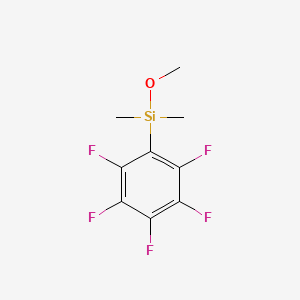
Silane, methoxydimethyl(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, methoxydimethyl(pentafluorophenyl)- is a chemical compound with the molecular formula C9H9F5OSi. It is known for its unique properties due to the presence of both methoxy and pentafluorophenyl groups attached to the silicon atom. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, methoxydimethyl(pentafluorophenyl)- typically involves the reaction of pentafluorophenyl lithium with dimethylchlorosilane in the presence of a methoxy group. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
C6F5Li+(CH3)2SiClOCH3→C6F5Si(CH3)2OCH3+LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Silane, methoxydimethyl(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Silane, methoxydimethyl(pentafluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, methoxydimethyl(pentafluorophenyl)- involves its interaction with various molecular targets. The pentafluorophenyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The methoxy group provides stability and solubility, making it easier to handle and use in different applications. The silicon atom acts as a central hub, facilitating the formation of various derivatives through substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(pentafluorophenyl)silane
- Dimethoxy(pentafluorophenyl)silane
- Methoxy(trimethylsilyl)benzene
Uniqueness
Silane, methoxydimethyl(pentafluorophenyl)- stands out due to the combination of methoxy and pentafluorophenyl groups attached to the silicon atom. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
23761-74-2 |
|---|---|
Molecular Formula |
C9H9F5OSi |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
methoxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C9H9F5OSi/c1-15-16(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 |
InChI Key |
CEEVCOGSFYACND-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


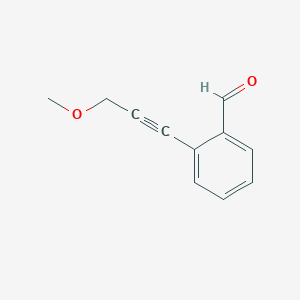

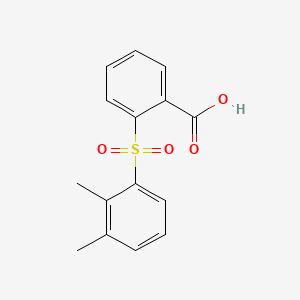

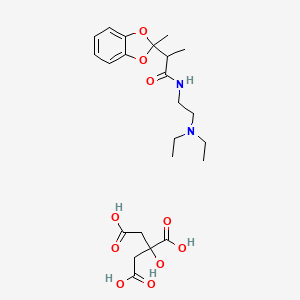
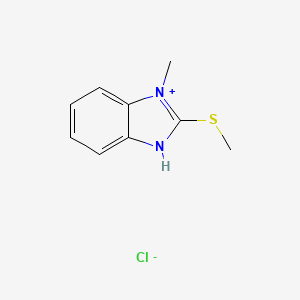
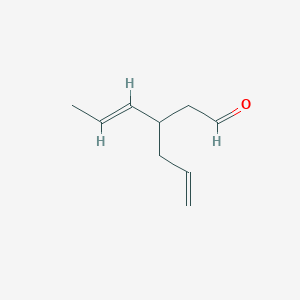
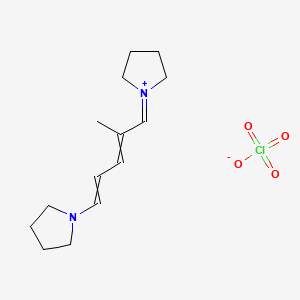
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
